molecular formula C10H7ClN2O3 B1663216 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one CAS No. 79966-13-5

4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one

Cat. No. B1663216
CAS RN: 79966-13-5
M. Wt: 238.63 g/mol
InChI Key: KPDOVJBEKCRATD-UHFFFAOYSA-N
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Description

what is '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one'? 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is an organic compound with the chemical formula C8H6ClNO3. It is a yellow crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals and other organic compounds. the use of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is a chemical compound used in the production of pharmaceuticals, dyes, and other organic compounds. It is used as a reagent in organic synthesis to form nitro-substituted aromatic compounds, which are used in the production of a variety of drugs, including antimalarials, antibiotics, and anti-inflammatory agents. It is also used in the production of dyes, such as indigo and quinoline yellow, and in the production of pigments and inks. In addition, it is used in the synthesis of a variety of other organic compounds, including pesticides, herbicides, and fungicides. the chemistry of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is an organic compound belonging to the quinolinone class of compounds. It is a yellow-colored, crystalline solid with a molecular formula of C9H7ClN2O2. This compound is soluble in water, ethanol, and chloroform. The chemical structure of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one consists of a quinolinone ring system with a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position. The quinolinone ring system is composed of two fused benzene rings, with the nitrogen atom in the middle. The reactivity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is mainly due to the presence of the electron-withdrawing nitro group and the electron-donating chlorine atom. The nitro group makes the compound more acidic and increases the reactivity of the nitrogen atom. The chlorine atom, on the other hand, makes the compound more basic and increases the reactivity of the carbon-chlorine bond. 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one can be used in a variety of organic synthesis reactions, such as the preparation of azo dyes and the synthesis of other quinolinone derivatives. It can also be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. the biochemical/physical effects of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is a synthetic organic compound that has been used as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent. In terms of its biochemical and physical effects, 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one has been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been found to possess anti-tumor activity and to reduce the production of reactive oxygen species. Finally, it has been found to possess antioxidant activity, which may be beneficial in the prevention of certain diseases. the benefits of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 1. It has anti-bacterial properties and can be used to treat bacterial infections. 2. It has anti-inflammatory properties and can be used to reduce inflammation. 3. It has anti-fungal properties and can be used to treat fungal infections. 4. It has anti-cancer properties and can be used to treat some types of cancer. 5. It has antioxidant properties and can be used to protect cells from oxidative damage. 6. It has anti-viral properties and can be used to treat some types of viruses. the related research of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 1. Synthesis, Characterization and Biological Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 2. Synthesis and Antimicrobial Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 3. Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one and Its Derivatives and Their Antibacterial Activity. 4. Synthesis and Anticancer Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 5. Synthesis and Antioxidant Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 6. Synthesis and Antifungal Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 7. Synthesis and Anti-Inflammatory Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 8. Synthesis and Cytotoxic Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 9. Synthesis and Anti-Alzheimer's Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 10. Synthesis and Antimalarial Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one has been synthesized through a process involving cyclization, nitrification, and chlorination, starting from 4-methoxyaniline. This method is noted for its simplicity and suitability for large-scale production, with yields reaching up to 85% (Zhao, Lei, & Guo, 2017).

  • Chemical Reactivity and Derivatives : The compound is used as a precursor in the synthesis of various heterocyclic compounds. For instance, its nitro group plays diverse roles in cyclization processes to create complex quinoline derivatives, which display a wide range of biological properties (Khodair et al., 1999).

Biomedical Research

  • Neuroprotective Properties : Studies have shown that certain derivatives of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one demonstrate significant activity in N-methyl-D-aspartate (NMDA) receptor binding and inhibition of neurotoxicity, indicating potential neuroprotective applications (Jung et al., 2003).

  • Antimicrobial Activity : Some derivatives synthesized from 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one have shown promising activity against various bacterial strains, including Mycobacterium smegmatis, suggesting potential use in antibacterial treatments (Kayirere et al., 1998).

Material Science and Chemistry

  • Catalytic Applications : In the field of catalysis, derivatives of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one have been used as substrates in reactions facilitated by ruthenium catalysts. This includes the reduction of nitroarenes to aminoarenes, indicating potential applications in synthetic chemistry (Watanabe et al., 1984).

  • molecules (Křupková et al., 2009).

Molecular Modeling and Antimicrobial Activity

  • Structural and Spectroscopic Analysis : The structural and spectroscopic characteristics of synthesized 4-chloro-1-methyl-3-nitroquinolin-2(1h)-one derivatives have been examined using quantum chemical methods, providing insight into their physical and chemical properties (Murugavel et al., 2018).

  • Antibacterial and Antifungal Activities : These derivatives have also been evaluated for their antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents.

properties

IUPAC Name

4-chloro-1-methyl-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOVJBEKCRATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351503
Record name 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one

CAS RN

79966-13-5
Record name 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TF Brust, D Alongkronrusmee, M Soto-Velasquez… - Science …, 2017 - science.org
Adenylyl cyclase 1 (AC1) belongs to a group of adenylyl cyclases (ACs) that are stimulated by calcium in a calmodulin-dependent manner. Studies with AC1 knockout mice suggest that …
Number of citations: 53 www.science.org
Y Tabana, CH Lin, D Babu, R Siva‐Piragasam… - Heliyon, 2023 - cell.com
In the past decade, there has been increasing interest in use of small molecules for immunomodulation. The affinity-based pull-down purification is an essential tool for target …
Number of citations: 4 www.cell.com

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